![molecular formula C24H24N2O2S B2596008 1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326848-68-3](/img/structure/B2596008.png)

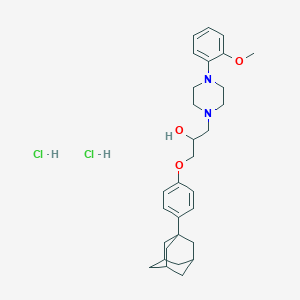

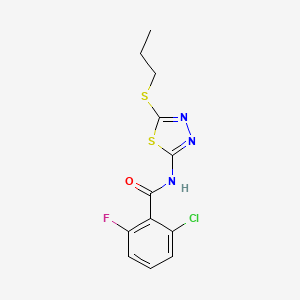

1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis and Biological Potential

Synthesis Techniques : The compound is part of a broader class of thienopyrimidine derivatives, known for their synthesis through reactions that yield biologically active compounds. For instance, the synthesis of thieno[2,3-d]pyrimidine compounds, fused with a thiazolo ring, exhibits high biological activities, suggesting a methodological relevance in creating inhibitors of adenosine kinase, platelet aggregation, antilukemia, and anticancer activities (El-Gazzar, Hussein, & Aly, 2006).

Biological Activities : The structural modifications of thienopyrimidine derivatives influence their biological potential, including acting as potent GnRH receptor antagonists. This is relevant for treating reproductive diseases, where specific substitutions on the core structure enhance receptor binding activity (Guo et al., 2003).

Material Science Applications

Polymer Solar Cells : In the realm of material science, derivatives of thienopyrimidine, when used in donor–acceptor conjugated random terpolymers, can significantly affect optical properties and power conversion efficiency in polymer solar cells. Tuning the ratio between different electron-deficient units alters absorption properties and the energy level of molecular orbitals, contributing to improved light absorption and efficiency (Kang et al., 2013).

Supramolecular Chemistry

Hydrogen-bonded Supramolecular Assemblies : Thienopyrimidine derivatives also play a crucial role in supramolecular chemistry, where they contribute to the formation of 2D and 3D networks through extensive hydrogen bonding. These networks, facilitated by macrocyclic cations and anionic sheets, underline the importance of thienopyrimidine derivatives in designing novel supramolecular assemblies with potential applications in various scientific fields (Fonari et al., 2004).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-[(4-tert-butylphenyl)methyl]-3-(3-methylphenyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N2O2S/c1-16-6-5-7-19(14-16)26-22(27)21-20(12-13-29-21)25(23(26)28)15-17-8-10-18(11-9-17)24(2,3)4/h5-14,21H,15H2,1-4H3/q+1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCBMLHZFAQXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3C(=[N+](C2=O)CC4=CC=C(C=C4)C(C)(C)C)C=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N2O2S+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2595932.png)

![2-Chloro-N-[1-[4-(trifluoromethyl)phenyl]azetidin-3-yl]acetamide](/img/structure/B2595934.png)

![2-(ethylsulfanyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B2595935.png)

![6-allyl-5-methyl-N-phenethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2595936.png)

![benzo[c][1,2,5]thiadiazol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2595943.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-1-(2-oxopropyl)-8-(3,4,5-trimethylpyrazoly l)-1,3,7-trihydropurine-2,6-dione](/img/structure/B2595944.png)